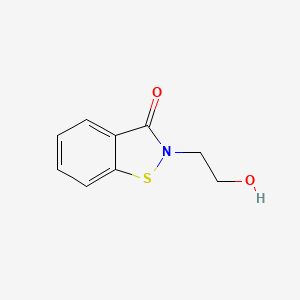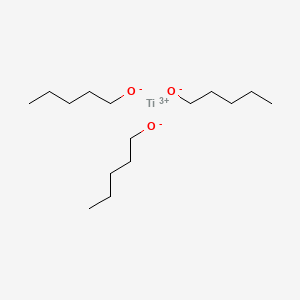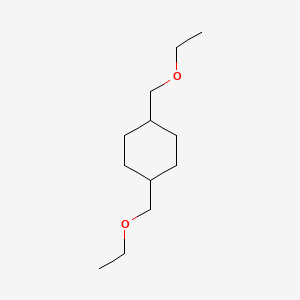
1,4-Bis(ethoxymethyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(ethoxymethyl)cyclohexane is an organic compound with the molecular formula C12H24O2. It is known for its favorable organoleptic properties, particularly its pleasant odor, making it valuable in the fragrance industry. This compound is also used in various applications, including cosmetics, laundry, and cleaning detergents .
Méthodes De Préparation
1,4-Bis(ethoxymethyl)cyclohexane can be synthesized through the reaction of 1,4-bis(hydroxymethyl)cyclohexane with ethyl chloride. This reaction typically occurs in the presence of an inorganic base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The process can be carried out under mild conditions to improve yield and reduce the formation of unwanted by-products .
Analyse Des Réactions Chimiques
1,4-Bis(ethoxymethyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions, where the ethoxymethyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,4-Bis(ethoxymethyl)cyclohexane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Its derivatives are studied for potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is widely used in the fragrance industry due to its pleasant odor and stability
Mécanisme D'action
The mechanism of action of 1,4-Bis(ethoxymethyl)cyclohexane involves its interaction with molecular targets and pathways in biological systems. It can bind to specific receptors or enzymes, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1,4-Bis(ethoxymethyl)cyclohexane can be compared with other similar compounds, such as:
1,4-Bis(hydroxymethyl)cyclohexane: The precursor in its synthesis.
1,4-Bis(methoxymethyl)cyclohexane: A similar compound with methoxy groups instead of ethoxy groups.
1,4-Bis(ethoxymethyl)benzene: A structurally similar compound with a benzene ring instead of a cyclohexane ring.
The uniqueness of this compound lies in its specific organoleptic properties and its stability under various conditions .
Propriétés
Numéro CAS |
54889-63-3 |
|---|---|
Formule moléculaire |
C12H24O2 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
1,4-bis(ethoxymethyl)cyclohexane |
InChI |
InChI=1S/C12H24O2/c1-3-13-9-11-5-7-12(8-6-11)10-14-4-2/h11-12H,3-10H2,1-2H3 |
Clé InChI |
DEROEFJZVPSIAO-UHFFFAOYSA-N |
SMILES canonique |
CCOCC1CCC(CC1)COCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



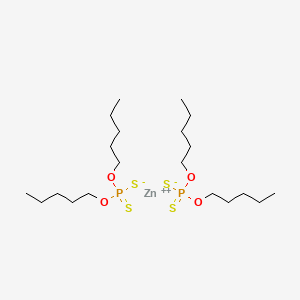


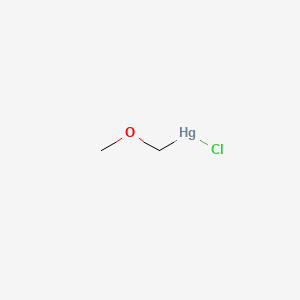

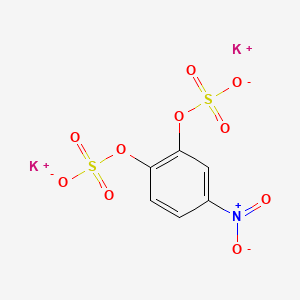
![Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12654516.png)

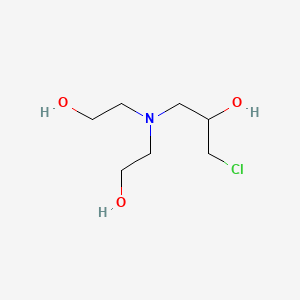
![N-(2-methoxy-5-nitrophenyl)-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine](/img/structure/B12654533.png)
